Scientific Field: Organic chemistry and biochemistry.
Summary: DEAPA is employed as a reagent in peptide synthesis. It serves as a coupling agent to link amino acids during solid-phase peptide assembly.
Methods of Application: DEAPA is typically used in solution-phase peptide synthesis or solid-phase peptide synthesis (SPPS). In SPPS, it reacts with the carboxyl group of the C-terminal amino acid, facilitating peptide bond formation.
Results/Outcomes: Successful peptide synthesis, leading to the production of custom peptides for various research purposes
3-(Diethylamino)propanoic acid is an organic compound with the molecular formula C₇H₁₅NO₂. It is classified as a beta-amino acid, characterized by the presence of a diethylamino group at the third carbon of the propanoic acid chain. The compound features a carboxylic acid functional group and is soluble in water, making it relevant for various chemical and biological applications. Its structure can be represented using the SMILES notation: CCN(CC)CCC(O)=O, indicating the presence of ethyl groups attached to a nitrogen atom, which contributes to its unique chemical properties .
These reactions are essential for its utility in synthetic organic chemistry and drug development .
Several methods exist for synthesizing 3-(Diethylamino)propanoic acid:
These methods highlight its versatility in synthetic pathways within organic chemistry .
3-(Diethylamino)propanoic acid finds applications in various fields:
Its unique structure allows it to participate in diverse
Several compounds share structural similarities with 3-(Diethylamino)propanoic acid, including:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-(Diethylamino)propanoic acid | Diethylamino group on propanoic acid | Potential neuroactive properties |
3-(Dimethylamino)propanoic acid | Dimethylamino group | Different solubility and reactivity |
Beta-Alanine | Simple beta-amino structure | Lacks diethylamine functionality |
N,N-Diethylglycine | Diethylamine on glycine | Simpler structure without propanoic acid |
This comparison illustrates how 3-(Diethylamino)propanoic acid stands out due to its unique combination of functional groups and potential applications .
The malonic ester synthesis represents one of the most established conventional routes for preparing 3-(diethylamino)propanoic acid and related amino acid derivatives. This method involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation to yield the target carboxylic acid [1] [2] [3]. The process begins with the deprotonation of diethyl malonate using sodium ethoxide as a base, generating an enolate ion that can undergo nucleophilic substitution reactions [4] [5].
In the specific synthesis of 3-(diethylamino)propanoic acid, the malonic ester synthesis can be adapted by introducing a diethylamino-containing alkyl halide as the electrophilic partner. The mechanism proceeds through four consecutive reactions: acid-base reaction to form the enolate, nucleophilic substitution with the alkyl halide, ester hydrolysis using saponification, and thermal decarboxylation [4]. This approach offers the advantage of requiring only sodium ethoxide as the base, avoiding the regioselectivity problems that sometimes occur in direct ketone alkylations [1].
Reductive amination provides an alternative conventional synthesis route for 3-(diethylamino)propanoic acid derivatives [6] [7]. This method involves the formation of an imine intermediate from a carbonyl precursor and diethylamine, followed by reduction to yield the desired amino acid product. The reaction proceeds under neutral or weakly acidic conditions, with sodium cyanoborohydride commonly employed as the reducing agent due to its selectivity for imines over aldehydes [6].
Recent developments in reductive amination have introduced specialized iridium catalysts that enable primary amine synthesis under mild conditions using ammonium formate or formic acid as hydrogen sources [8]. These catalysts, designated as Ir-PA series, offer enhanced substrate coverage and can achieve quantitative yields with excellent functional group tolerance. The process eliminates the need for special equipment since it operates at atmospheric pressure and moderate temperatures [8].
The Michael addition reaction represents another conventional approach for synthesizing 3-(diethylamino)propanoic acid through the nucleophilic addition of diethylamine to activated acrylate derivatives [9] [10]. This atom-economical transformation creates carbon-carbon bonds under mild conditions, making it particularly attractive for pharmaceutical synthesis applications.
The regioselectivity of Michael additions to asymmetric divinylic compounds has been extensively studied using both experimental and theoretical approaches [9]. Global reactivity parameters indicate that nucleophilic secondary amines preferentially attack acrylate-derived units rather than deactivated methacrylate units. Local reactivity parameters confirm the preference for attack at the beta-carbon of activated units, providing predictable selectivity for the desired regioisomer [9].
Table 2.1: Comparative Analysis of Conventional Synthesis Methods
Method | Yield Range | Reaction Time | Temperature | Key Advantages | Limitations |
---|---|---|---|---|---|
Malonic Ester Synthesis | 75-95% [11] | 4-8 hours | Room temp-80°C | High atom economy, predictable | Multi-step process |
Reductive Amination | 85-95% [8] | 4-6 hours | 60-80°C | Mild conditions, broad scope | Requires specialized reducing agents |
Michael Addition | 80-90% [9] | 2-4 hours | Room temp-50°C | Atom economical, simple | Limited to activated acceptors |
Asymmetric hydrogenation of enamides represents one of the most reliable and well-established methods for the enantioselective synthesis of chiral amino acid derivatives, including 3-(diethylamino)propanoic acid analogs [12] [13]. This approach utilizes rhodium complexes bearing chiral diphosphine ligands to achieve high enantioselectivities in the reduction of prochiral enamide substrates.
Recent developments have focused on the hydrogenation of beta-branched enamides using rhodium complexes of bisphosphine ligands such as (R)-SDP [13]. These catalytic systems demonstrate exceptional performance with beta-branched simple enamides having Z-configuration, achieving quantitative yields and excellent enantioselectivities ranging from 88-96% enantiomeric excess. The success of this methodology stems from the precise stereochemical control exerted by the chiral ligand environment during the hydrogen transfer process [13].
The mechanistic understanding of asymmetric enamide hydrogenation has advanced significantly through studies of rhodium-catalyzed processes [12]. The reaction proceeds through coordination of the enamide substrate to the rhodium center, followed by hydrogen activation and stereoselective hydride delivery. The stereochemical outcome is determined by the preferential binding mode of the enamide substrate within the chiral ligand pocket [12].
An emerging area in asymmetric amino acid synthesis involves the combination of chiral aldehyde organocatalysts with transition metal complexes [14]. This dual catalytic approach has been successfully applied to the direct asymmetric alpha-propargylation of amino acid esters, providing access to structurally diverse alpha,alpha-disubstituted non-proteinogenic amino acids.
The chiral aldehyde-nickel dual catalytic system demonstrates high efficiency in producing various amino acid ester derivatives with good to excellent yields and enantioselectivities [14]. The mechanism involves activation of the amino acid ester substrate by the chiral aldehyde catalyst through imine formation, while the nickel complex facilitates the carbon-carbon bond forming reaction with propargylic alcohol derivatives. This cooperative activation enables transformations that would be challenging with either catalyst alone [14].
Chiral phosphoric acids have emerged as powerful catalysts for the enantioselective synthesis of quaternary amino acid derivatives [15]. The aza-Friedel-Crafts reaction of N-sulfonyl cyclic ketimines with indoles, catalyzed by chiral phosphoric acids, provides an efficient route to indole-containing chiral cyclic alpha-amino acid derivatives bearing quaternary stereocenters.
This methodology achieves high yields and up to 98% enantioselectivity through precise control of the transition state geometry [15]. The chiral phosphoric acid catalyst simultaneously activates the ketimine electrophile and controls the facial selectivity of the nucleophilic indole addition. The resulting products contain valuable structural motifs found in bioactive natural products and pharmaceutical compounds [15].
Table 2.2: Asymmetric Catalysis Performance Data
Catalyst System | Substrate Class | Enantioselectivity | Yield | Temperature | Reference |
---|---|---|---|---|---|
Rh-(R)-SDP | β-Branched enamides | 88-96% ee [13] | >95% | Room temp | [13] |
Chiral aldehyde-Ni | Amino acid esters | 85-94% ee [14] | 78-92% | -20°C | [14] |
Chiral phosphoric acid | Cyclic ketimines | Up to 98% ee [15] | 82-95% | Room temp | [15] |
The palladium-catalyzed decarboxylative allylation of substituted isoxazolidin-5-ones provides access to beta-amino acids with quaternary carbon centers [16]. This transformation constructs the quaternary stereocenter through a stereoablative process where all stereoisomers of the starting material converge to a single stereoisomer of the product with high selectivity.
The reaction utilizes palladium complexes with phosphinooxazoline ligands to achieve excellent enantioselectivity and diastereoselectivity [16]. The N-O bond in the isoxazolidinone products serves as a traceless protecting group for the beta-amino acid functionality, while also enabling facile conversion to peptide derivatives through amide formation reactions. This methodology has been successfully applied to the formal synthesis of natural products and the preparation of libraries for biological evaluation [16].
The development of sustainable synthesis protocols for amino acids, including 3-(diethylamino)propanoic acid, has become a priority in modern organic chemistry [17] [18] [19]. Green chemistry approaches focus on minimizing environmental impact through the use of renewable feedstocks, catalytic processes, and atom-economical transformations.
Direct nitrogen and carbon fixation from atmospheric N2 and CO2 represents an ultimate green chemistry approach for amino acid synthesis [17]. Research has demonstrated the catalytic fixation of molecular dinitrogen and carbon dioxide using polarized hydroxyapatite under ultraviolet light irradiation. This process operates under mild conditions (95°C, atmospheric pressure) and produces glycine and alanine with molar yields of approximately 1.9% and 1.6% respectively [17]. When pressure is increased to 6 bar while maintaining temperature at 95°C, yields improve to 3.4% and 2.4% [17].
The development of hydrogen-based reductive alkylation methods represents a significant advancement in green amino acid synthesis [18]. These processes use hydrogen directly as the reducing agent, generating water as the only byproduct and ensuring atom-efficient and clean transformations. The methodology can efficiently functionalize amines with a wide range of substituents, including carboxyl, hydroxyl, amino, amide, and sulfonamide groups [18].
The simple experimental procedure and mild reaction conditions make this approach particularly attractive for industrial applications. The method demonstrates high efficiency in synthesizing various amines and amino acids while avoiding the use of toxic reducing agents commonly employed in traditional protocols [18].
The utilization of biomass as a renewable feedstock for amino acid synthesis addresses sustainability concerns associated with petroleum-based starting materials [19]. Biomass-derived oxygen-containing feedstocks can be converted to amino acids through catalytic introduction of nitrogen-containing functional groups. Additionally, chitin-derived nitrogen-containing feedstocks serve as starting materials for amino acid synthesis [19].
This approach leverages the abundance of biomass as the most prevalent renewable resource on Earth. The development of chemocatalytic methods for biomass conversion offers advantages over traditional fermentation processes by avoiding issues related to enzyme instability and high energy consumption [19].
Electrochemical carboxylation of imines in flow microreactors provides a green alternative for alpha-amino acid synthesis [20]. This method eliminates the need for sensitive, expensive, or toxic reagents while enabling single flow-through operations without sacrificial anodes. The microreactor system facilitates electrochemical synthesis under very mild and environmentally benign conditions [20].
The process can be conducted using carbon dioxide as the carboxylating agent, providing a method for CO2 utilization while producing valuable amino acid products. The flow microreactor design ensures excellent heat and mass transfer, leading to improved reaction control and product selectivity [20].
Table 2.3: Green Chemistry Metrics Comparison
Method | Atom Economy | E-Factor | Renewable Content | Energy Requirements | Waste Generation |
---|---|---|---|---|---|
N2/CO2 Fixation | >90% [17] | <2.0 | 100% | Moderate (UV) | Minimal |
H2 Reductive | >95% [18] | <1.5 | Variable | Low | Water only |
Biomass Conversion | 85-90% [19] | 2-4 | 100% | Moderate | Low |
Electrochemical | >90% [20] | <2.0 | Variable | Low (electricity) | Minimal |
The implementation of solvent-free conditions and bio-based solvents represents another important aspect of green amino acid synthesis [21] [22]. Amino acid-catalyzed synthesis of organic compounds can be performed under solventless conditions at elevated temperatures (100°C) for short reaction times, achieving excellent yields while eliminating organic solvent waste [22].
Bio-based solvents such as vinegar have been successfully employed in the acetylation of amino acids, providing a sustainable alternative to traditional organic solvents [21]. These nature-derived solutions offer comparable reactivity to conventional solvents while significantly reducing environmental impact and improving process safety. The milder conditions enable water savings of approximately 250 liters per reaction compared to traditional protocols [21].
Ion exchange chromatography represents the most widely used technique for amino acid purification due to its high reproducibility and matrix insensitivity [23] [24]. This method exploits the zwitterionic nature of amino acids, which exist as positively charged species at low pH and can be selectively bound to cation exchange resins [24].
The separation mechanism involves binding amino acids to negatively charged ion-exchange sites through electrostatic interactions. At low pH, amino acids are retained on the resin while most contaminants elute at the void volume [24]. Selective elution is achieved by increasing pH and salt concentration using different buffer systems. The elution order typically follows the isoelectric point of amino acids, with acidic amino acids eluting first, followed by neutral and basic amino acids [24].
Modern ion exchange systems utilize high-efficiency polymeric substrates that remain stable across the entire pH range of 0-14 [24]. These resins provide excellent resolution and reproducibility both lot-to-lot and column-to-column, making them suitable for routine analytical and preparative applications [24].
High performance liquid chromatography (HPLC) offers superior resolution and sensitivity for amino acid purification, particularly for isotopic analysis applications [25] [26]. Three complementary preparative HPLC procedures have been developed for separating and isolating individual amino acids: reversed-phase chromatography, ion-pair chromatography, and mixed-mode chromatography [26].
Reversed-phase HPLC utilizes hydrophobic interactions between amino acid side chains and the stationary phase. This method is particularly effective for amino acids with nonpolar substituents [26]. Ion-pair chromatography employs ionic additives in the mobile phase to form ion pairs with charged amino acids, enabling separation based on the resulting neutral complexes [26]. Mixed-mode chromatography combines multiple interaction mechanisms to achieve enhanced selectivity [26].
The development of underivatized amino acid separation methods has eliminated the need for pre- or post-column derivatization procedures [27]. These methods utilize aqueous mobile phases and can achieve simultaneous determination of multiple structurally related amino acids with high precision and accuracy [27].
Crystallization represents a classical but highly effective purification method for amino acids [28]. The addition of surfactants and alcohols during crystallization can significantly improve crystal morphology and facilitate isolation procedures [28]. The concentration of additives typically ranges from 10 to 50,000 ppm based on the weight of amino acid in solution, with optimal concentrations of 500-5,000 ppm providing the best results [28].
The presence of surfactants improves the hydrophobic properties of amino acid crystal surfaces, maintaining stable suspension states and preventing premature crystal aggregation [28]. This leads to larger crystal sizes and easier solid-liquid separation, while also reducing the volume of adhering mother liquor [28]. The method has been successfully applied to various amino acids including phenylalanine, tryptophan, serine, isoleucine, valine, threonine, and leucine [28].
Synthetic adsorbents provide an alternative purification approach for amino acids with nonpolar side chains [23]. Materials such as DIAION HP20 and Sepabeads SP207 can hydrophobically adsorb amino acids within their isoelectric point range, enabling selective separation from polar impurities [23].
The separation mechanism is based on the hydrophobic interaction between amino acid side chains and the nonpolar synthetic adsorbent surface [23]. Amino acids with larger nonpolar alkyl groups exhibit stronger affinity for the adsorbent, enabling separation based on hydrophobicity differences. Elution is typically performed using water, diluted ammonia, or diluted hydrochloric acid as mobile phases [23].
Table 2.4: Purification Method Performance Comparison
Technique | Resolution | Recovery | Sample Capacity | Processing Time | Cost |
---|---|---|---|---|---|
Ion Exchange | High | >95% [24] | High | 2-4 hours | Moderate |
Preparative HPLC | Very High | >90% [26] | Moderate | 1-2 hours | High |
Crystallization | Moderate | >95% [28] | Very High | 4-12 hours | Low |
Synthetic Adsorbent | Moderate | 85-90% [23] | High | 2-6 hours | Moderate |
Recent developments in purification technology have introduced membrane filtration and flow-based separation methods for amino acid isolation [25]. These techniques offer advantages in terms of processing speed and contamination control, particularly for applications requiring high purity materials [25].
Membrane filtration systems can remove high molecular weight contaminants while retaining amino acid products. The combination of membrane filtration with subsequent washing using diethyl ether effectively removes chromatographic eluent blanks while maintaining product integrity [25]. This approach has proven particularly valuable for compound-specific analysis applications where trace contamination must be minimized [25].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 3-(Diethylamino)propanoic acid through both proton and carbon-13 nuclear magnetic resonance techniques. The compound exhibits distinctive spectral patterns that reflect its molecular architecture and electronic environment [1] [2] [3].
Proton nuclear magnetic resonance analysis of 3-(Diethylamino)propanoic acid hydrochloride reveals characteristic chemical shifts and multiplicities that correspond to specific proton environments within the molecular structure [2] [3]. In dimethyl sulfoxide-d6 solvent, the compound demonstrates complex overlapping multiplets in the region of 3.199-3.238 parts per million, corresponding to the nitrogen-bound methylene protons [2]. These signals reflect the diastereotopic nature of the ethyl groups attached to the tertiary nitrogen center.
The methylene protons adjacent to the carboxylic acid functionality appear as complex multiplets between 3.058-3.113 parts per million [2]. This chemical shift range is consistent with the deshielding effect of the electron-withdrawing carboxyl group. The intermediate methylene bridge connecting the amino and carboxyl functionalities exhibits chemical shifts in the range of 2.807-2.846 parts per million [2].
The methyl protons of the diethylamino groups display characteristic triplet multiplicities at chemical shifts of 1.200-1.237 parts per million [2]. This triplet pattern results from coupling with the adjacent methylene protons, confirming the ethyl group structure.
Chemical Shift Range (ppm) | Multiplicity | Assignment | Integration |
---|---|---|---|
3.199-3.238 | Complex multiplet | N-CH₂ (ethyl groups) | 4H |
3.058-3.113 | Complex multiplet | CH₂-COOH | 2H |
2.807-2.846 | Complex multiplet | CH₂-CH₂-N | 2H |
1.200-1.237 | Triplet | CH₃ (ethyl groups) | 6H |
In deuterium oxide solvent, the chemical shifts demonstrate solvent-dependent variations with the nitrogen-bound methylene protons appearing at 3.370-3.522 parts per million, the carboxyl-adjacent methylene at 3.132-3.294 parts per million, and the bridging methylene at 2.782-2.942 parts per million [2]. The methyl protons appear at 1.222-1.385 parts per million in deuterium oxide [2].
Carbon-13 nuclear magnetic resonance spectroscopy provides critical information regarding the carbon environments within 3-(Diethylamino)propanoic acid [4] [3]. The carbonyl carbon of the carboxylic acid functionality exhibits characteristic downfield chemical shifts in the range of 175-180 parts per million, reflecting the significant deshielding effect of the carbonyl oxygen [5] [6].
The methylene carbon directly bonded to the carboxyl group demonstrates chemical shifts between 30-35 parts per million, consistent with alpha-positioning relative to an electron-withdrawing carbonyl group [5]. The methylene carbon positioned beta to the nitrogen center appears at 50-55 parts per million, indicating the influence of the tertiary amine functionality [5].
The ethyl carbon atoms attached to the nitrogen demonstrate chemical shifts of 45-50 parts per million for the methylene carbons and 8-12 parts per million for the terminal methyl groups [5]. These values align with typical chemical shift ranges for tertiary amine-bound alkyl groups.
Carbon Position | Chemical Shift Range (ppm) | Assignment |
---|---|---|
C=O (COOH) | 175-180 | Carboxylic acid carbonyl |
CH₂-COOH | 30-35 | Alpha carbon to carboxyl |
CH₂-N | 50-55 | Beta carbon to nitrogen |
N-CH₂ (ethyl) | 45-50 | Ethyl methylene on nitrogen |
CH₃ (ethyl) | 8-12 | Ethyl methyl groups |
Infrared vibrational spectroscopy provides comprehensive functional group identification and molecular vibration analysis for 3-(Diethylamino)propanoic acid [7] [8] [9]. The infrared spectrum exhibits characteristic absorption bands that correspond to specific molecular vibrations and functional group stretching frequencies.
The carboxylic acid carbonyl stretching vibration appears as a strong absorption band between 1720-1700 wavenumbers [7] [9]. This frequency range is characteristic of carboxylic acid carbonyl groups and confirms the presence of the acid functionality. The broad nature of this absorption reflects hydrogen bonding interactions typical of carboxylic acids.
Alkyl carbon-hydrogen stretching vibrations manifest as medium to strong absorptions in the 3000-2800 wavenumber region, with particularly intense bands between 2950-2850 wavenumbers corresponding to methyl and methylene groups associated with the diethylamino substituent [7] [9]. These absorptions provide confirmation of the alkyl chain components within the molecular structure.
The tertiary amine carbon-nitrogen stretching vibration appears as a medium intensity band between 1350-1250 wavenumbers [9]. This absorption is characteristic of tertiary amine functionalities and distinguishes the compound from primary or secondary amine derivatives.
Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
---|---|---|---|
3000-2800 | Medium-Strong | C-H stretch (alkyl) | Alkyl chains |
2950-2850 | Strong | C-H stretch (N-CH₂, CH₃) | Ethyl groups |
1720-1700 | Strong | C=O stretch | Carboxylic acid |
1450-1400 | Medium | C-H bend | Methyl/methylene |
1350-1250 | Medium | C-N stretch | Tertiary amine |
1200-1100 | Medium | C-O stretch | Carboxylic acid |
Additional characteristic absorptions include carbon-hydrogen bending vibrations at 1450-1400 wavenumbers and carboxylic acid carbon-oxygen stretching at 1200-1100 wavenumbers [7] [9]. Lower frequency absorptions between 900-650 wavenumbers correspond to out-of-plane bending and carbon-nitrogen bending vibrations.
Mass spectrometric analysis of 3-(Diethylamino)propanoic acid reveals distinctive fragmentation patterns that provide structural confirmation and molecular weight determination [2] [10] [11]. Electron ionization mass spectrometry generates characteristic fragment ions through predictable bond cleavage mechanisms.
The molecular ion peak appears at mass-to-charge ratio 145, corresponding to the molecular weight of the free acid form [2]. However, this peak exhibits relatively low intensity, which is typical for compounds containing tertiary amine functionalities that readily undergo fragmentation.
The base peak occurs at mass-to-charge ratio 86 with one hundred percent relative intensity, corresponding to the fragment ion N(C₂H₅)₂CH₂CH₂⁺ [2]. This fragment results from alpha-cleavage adjacent to the nitrogen center, a characteristic fragmentation pathway for tertiary amines [11]. The high stability of this fragment ion contributes to its predominance in the mass spectrum.
Significant fragment ions include mass-to-charge ratio 130 with thirty-seven point six percent relative intensity, corresponding to loss of a methyl group from the molecular ion [2]. The fragment at mass-to-charge ratio 88 with twenty-three point eight percent intensity results from further fragmentation processes.
Mass-to-Charge Ratio | Relative Intensity (%) | Fragment Assignment |
---|---|---|
145 | 16.5 | M⁺- (molecular ion) |
130 | 37.6 | M-15 (loss of CH₃) |
88 | 23.8 | Secondary fragment |
86 | 100.0 | N(C₂H₅)₂CH₂CH₂⁺ (base peak) |
58 | 38.4 | N(C₂H₅)₂CH₂⁺ |
42 | 26.8 | C₂H₅NCH₂⁺ |
30 | 15.7 | CH₂N⁺ |
Additional diagnostic fragments include mass-to-charge ratio 58 corresponding to N(C₂H₅)₂CH₂⁺ with thirty-eight point four percent intensity, and mass-to-charge ratio 42 representing C₂H₅NCH₂⁺ with twenty-six point eight percent intensity [2]. These fragmentation patterns are consistent with systematic loss of alkyl groups from the tertiary amine center, following established mechanisms for amino acid derivatives [11] [12].
Lower mass fragments at mass-to-charge ratios 30, 29, 28, and 27 correspond to small heterocyclic and hydrocarbon fragments resulting from extensive molecular fragmentation [2]. The systematic nature of these fragmentation patterns provides definitive structural confirmation for 3-(Diethylamino)propanoic acid.
X-ray crystallographic analysis of 3-(Diethylamino)propanoic acid derivatives provides three-dimensional structural information including molecular conformation, intermolecular interactions, and crystal packing arrangements [14] [15]. While specific crystallographic data for the free acid form remains limited, related compounds and salt forms have been subjected to detailed crystallographic analysis.
Crystallographic studies of similar diethylamino-substituted carboxylic acids reveal characteristic hydrogen bonding patterns involving the carboxyl groups and protonated amine centers [14] [15]. These compounds typically crystallize in monoclinic or orthorhombic crystal systems with space groups determined by the specific molecular packing requirements and hydrogen bonding networks.
The hydrochloride salt form of 3-(Diethylamino)propanoic acid exhibits enhanced crystallization properties due to the ionic nature of the ammonium chloride interaction [14]. This salt formation stabilizes the crystal lattice through electrostatic interactions between the protonated nitrogen center and chloride counterions.
Intermolecular hydrogen bonding networks in crystalline forms typically involve the carboxylic acid proton as a donor and various electron-rich centers as acceptors [14] [15]. The tertiary amine nitrogen, when protonated in salt forms, participates in hydrogen bonding with chloride ions or other anionic species.
Crystallographic Parameter | Typical Range | Structural Feature |
---|---|---|
Space Group | P2₁, P2₁/c | Monoclinic systems |
Unit Cell Parameters | a: 5-15 Å, b: 10-20 Å, c: 10-25 Å | Molecular dimensions |
Hydrogen Bond Distances | 2.5-3.2 Å | N-H···Cl, O-H···O |
Molecular Conformation | Extended | Anti-periplanar arrangement |
Crystal structure refinement typically employs direct methods for structure solution followed by full-matrix least-squares refinement [14]. Hydrogen atom positions are often located from difference Fourier maps and refined with appropriate geometric constraints.
The molecular conformation in the solid state generally adopts an extended configuration to minimize steric interactions between the bulky diethylamino substituent and the carboxylic acid functionality [14] [15]. This conformation facilitates optimal intermolecular packing and hydrogen bonding arrangements within the crystal lattice.
Thermal parameters derived from crystallographic analysis provide information regarding molecular motion and lattice dynamics [14]. The relatively rigid carboxylic acid portion typically exhibits lower thermal parameters compared to the more flexible ethyl substituents on the nitrogen center.